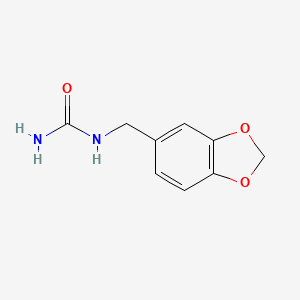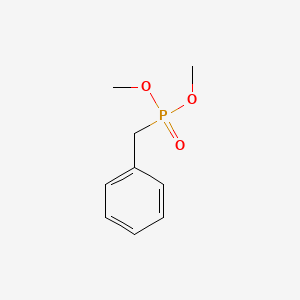
Dimethyl benzylphosphonate
Vue d'ensemble
Description
Dimethyl benzylphosphonate is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphonate moiety
Mécanisme D'action
Target of Action
Dimethyl benzylphosphonate is a type of organophosphorus compound, which is known to mimic the phosphates and carboxylates of biological molecules . This suggests that the primary targets of this compound could be metabolic enzymes that interact with phosphates and carboxylates.
Mode of Action
Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . Therefore, it is plausible that this compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function.
Biochemical Pathways
Given that phosphonates can inhibit metabolic enzymes, it is likely that this compound affects pathways involving these enzymes . The downstream effects would depend on the specific enzymes and pathways involved.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl benzylphosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction typically uses palladium acetate as the palladium source and Xantphos as the supporting ligand . The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl benzylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted benzylphosphonates.
Applications De Recherche Scientifique
Dimethyl benzylphosphonate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Diethyl benzylphosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Benzylphosphonic acid: Lacks the ester groups present in dimethyl benzylphosphonate.
Phenylphosphonates: Contain a phenyl group instead of a benzyl group.
Uniqueness: this compound is unique due to its specific reactivity profile and the presence of methyl ester groups, which influence its solubility and reactivity compared to its analogs .
Propriétés
IUPAC Name |
dimethoxyphosphorylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O3P/c1-11-13(10,12-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNYTKJCHFEIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308260 | |
| Record name | Dimethyl benzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773-47-7 | |
| Record name | Dimethyl P-(phenylmethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl benzylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl benzylphosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl benzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is dimethyl benzylphosphonate utilized in organic synthesis?
A1: this compound serves as a valuable reagent for constructing various molecules. For instance, it acts as a nucleophile in palladium-catalyzed reactions with benzyl carbonates, yielding dimethyl benzylphosphonates. [] This methodology offers a practical approach to forming carbon-phosphorus bonds, crucial for synthesizing organophosphorus compounds with diverse applications. Additionally, the carbanion generated from this compound reacts with carbonyl compounds, leading to the formation of trans-diaryl-substituted ethylenes. [, , ] This reaction provides a valuable synthetic route to access these important structural motifs.
Q2: How does the presence of a hydroxyl group influence the reactivity of phosphorus compounds in palladium-catalyzed reactions?
A3: Density functional theory (DFT) calculations have revealed the crucial role of the hydroxyl group in palladium-catalyzed ortho-olefination reactions involving phosphorus compounds. [] Specifically, in reactions utilizing methyl hydrogen benzylphosphonates, the hydroxyl group significantly impacts multiple steps of the catalytic cycle, including C-H bond activation, transmetalation, reductive elimination, and catalyst recycling. [] It stabilizes intermediates and transition states via intramolecular hydrogen bonding and acts as a proton donor. This proton transfer facilitates the removal of the acetate ligand, enabling the catalytic cycle to proceed efficiently. [] Interestingly, this explains why dimethyl benzylphosphonates, lacking the crucial hydroxyl group, show reduced reactivity in these reactions. []
Q3: Are there any examples of unusual reactions involving this compound?
A4: this compound exhibits intriguing reactivity with 6-bromo-1,2-naphthoquinone. [] While the specific details of this reaction are not elaborated upon in the provided abstract, it highlights the potential for this compound to engage in transformations beyond typical substitution and addition reactions, prompting further investigation into its chemical versatility.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


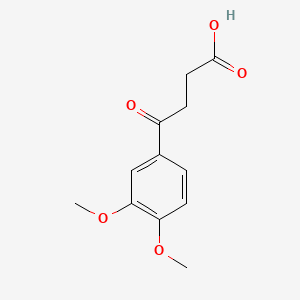
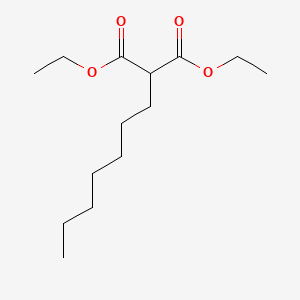
![[1,2,3]Triazolo[1,5-a]pyridine](/img/structure/B1296001.png)
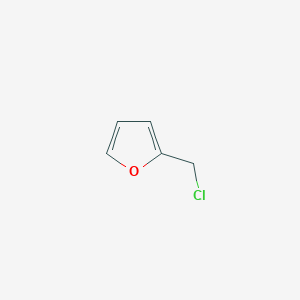
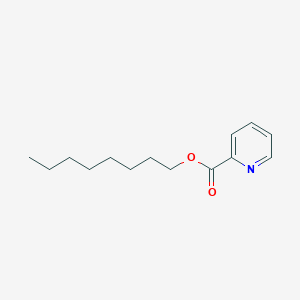

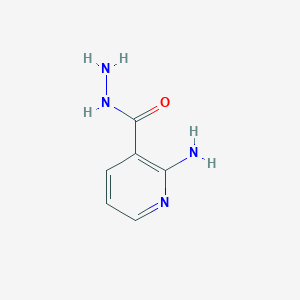

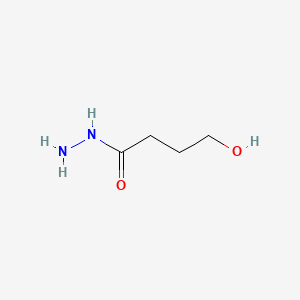

![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)
![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)

